REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[C:7]([C:13]([F:16])([F:15])[F:14])[CH:6]=1)(=[O:4])=[O:3].[BH4-].[Na+].Cl>CCO>[CH3:1][S:2]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][OH:10])=[C:7]([C:13]([F:14])([F:15])[F:16])[CH:6]=1)(=[O:4])=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
49.2 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC(=C(C=O)C=C1)C(F)(F)F
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
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[BH4-].[Na+]
|
Name
|
ice
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
then stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled in an ice-bath
|
Type
|
WAIT
|
Details
|
is continued for 16 h
|
Duration
|
16 h
|
Type
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EXTRACTION
|
Details
|
The resulting pale yellow suspension is extracted with CH2Cl2 (3×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a pale yellow solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)C1=CC(=C(C=C1)CO)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |